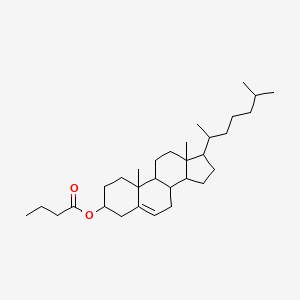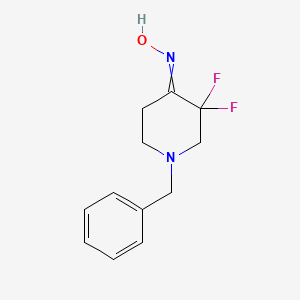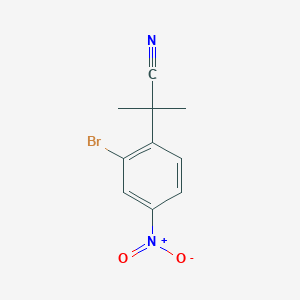![molecular formula C11H25NO3Si B11717712 N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is an organic compound with the molecular formula C11H25NO3Si It is a derivative of propanamide, featuring a methoxy and methyl group attached to the nitrogen atom, and a triethylsilyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl group. The general reaction scheme is as follows:
N-Methoxy-N-methylpropanamide+Triethylsilyl chlorideTriethylaminethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other functionalized compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide involves its interaction with molecular targets such as enzymes or receptors. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-3-[(trimethylsilyl)oxy]propanamide
- N-Methoxy-N-methyl-3-[(tert-butyldimethylsilyl)oxy]propanamide
Uniqueness
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased steric bulk and enhanced stability compared to other silyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H25NO3Si |
|---|---|
Molecular Weight |
247.41 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-triethylsilyloxypropanamide |
InChI |
InChI=1S/C11H25NO3Si/c1-6-16(7-2,8-3)15-10-9-11(13)12(4)14-5/h6-10H2,1-5H3 |
InChI Key |
NSYLFOKCKJNOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)


![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)

![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)

